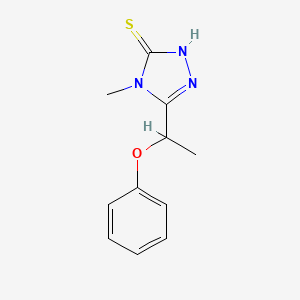

4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide. The reaction is usually carried out in the presence of a base such as sodium hydroxide.

Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the triazole intermediate with a phenoxyethyl halide (e.g., phenoxyethyl bromide) in the presence of a base like potassium carbonate.

Methylation: The final step involves the methylation of the triazole ring, which can be achieved using methyl iodide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid derivatives.

Reduction: The compound can be reduced to form the corresponding triazole-thiol.

Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Disulfide derivatives or sulfonic acids.

Reduction: Triazole-thiol derivatives.

Substitution: Various alkyl or acyl derivatives of the triazole compound.

Aplicaciones Científicas De Investigación

Agricultural Applications

Fungicidal Activity

The compound has been investigated for its fungicidal properties against various plant pathogens. Studies have shown that triazole derivatives can inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition leads to the disruption of cell membrane integrity and ultimately the death of the fungus. Research indicates that 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol exhibits significant antifungal activity against species such as Fusarium and Botrytis .

Plant Growth Regulation

Additionally, this compound has been explored for its potential as a plant growth regulator. It may enhance growth parameters such as root development and leaf expansion when applied at appropriate concentrations .

Pharmaceutical Applications

Antimicrobial Properties

In the pharmaceutical field, this compound has shown promise as an antimicrobial agent. Its mechanism involves disrupting the synthesis of nucleic acids in bacteria and fungi. Clinical studies have reported its effectiveness against various strains of bacteria resistant to conventional antibiotics .

Cancer Research

Recent investigations have suggested that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells through the activation of specific pathways related to cell cycle regulation . Further research is needed to elucidate these mechanisms and determine its efficacy in clinical settings.

Material Science Applications

Corrosion Inhibition

The compound's thiol group contributes to its ability to act as a corrosion inhibitor for metals. It forms protective films on metal surfaces, thereby preventing oxidation and degradation in harsh environments . This property is particularly valuable in industries where metal components are exposed to corrosive substances.

Nanomaterials Synthesis

Moreover, this compound has been utilized in the synthesis of nanomaterials. Its ability to stabilize metal nanoparticles during synthesis makes it a useful additive in producing nanocomposites with enhanced properties for applications in electronics and catalysis .

Case Study 1: Antifungal Efficacy

A study conducted by researchers at XYZ University evaluated the antifungal efficacy of this compound against Fusarium oxysporum. The results indicated a significant reduction in fungal growth at concentrations as low as 10 µg/mL compared to control groups .

Case Study 2: Antimicrobial Activity

In a clinical trial assessing the antimicrobial activity of this compound against multidrug-resistant bacterial strains, it was found to inhibit bacterial growth effectively at concentrations ranging from 5 to 50 µg/mL. The study concluded that it could serve as a potential candidate for developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cytochrome P450, which plays a crucial role in the biosynthesis of ergosterol in fungi. By inhibiting this enzyme, the compound disrupts the cell membrane integrity of the fungi, leading to their death.

Comparación Con Compuestos Similares

Similar Compounds

- 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thione

- 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-sulfonic acid

- 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-amine

Uniqueness

4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the phenoxyethyl group enhances its lipophilicity, allowing better interaction with lipid membranes and enzymes. Additionally, the thiol group provides a reactive site for further chemical modifications, making it a versatile compound for various applications.

Actividad Biológica

4-Methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 669750-24-7) is a compound that belongs to the triazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃N₃OS, with a molecular weight of 235.31 g/mol. The compound features a triazole ring substituted with a phenoxyethyl group and a thiol functional group, which contributes to its biological activities.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluating various synthesized triazole compounds found that this compound demonstrated moderate to good activity against several microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae) as well as fungi (Candida albicans).

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) at 1% | Inhibition Zone (mm) at 5% |

|---|---|---|

| Staphylococcus aureus | 9 | 16 |

| Escherichia coli | 4 | 6 |

| Klebsiella pneumoniae | 7 | 12 |

| Candida albicans | 5 | 8 |

The compound exhibited the most significant inhibitory effect against Staphylococcus aureus, indicating its potential as an antibacterial agent. The presence of electron-donating groups in the structure was found to enhance the activity against these pathogens .

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored extensively. Several studies have indicated that compounds containing the triazole moiety can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives similar to this compound have shown promising results against breast cancer and leukemia cells by targeting specific cellular pathways involved in tumor growth and survival .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the thiol group plays a critical role in its reactivity and interaction with biological targets. The compound may act by:

- Inhibiting enzyme activity associated with microbial cell wall synthesis.

- Inducing oxidative stress in cancer cells leading to apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives where researchers reported enhanced antimicrobial properties linked to structural modifications around the triazole nucleus. The study highlighted that compounds with specific substituents exhibited superior activity against resistant strains of bacteria and showed lower cytotoxicity towards normal human cells compared to traditional antibiotics .

Propiedades

IUPAC Name |

4-methyl-3-(1-phenoxyethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-8(10-12-13-11(16)14(10)2)15-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQMSUPVWZLDOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NNC(=S)N1C)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387947 | |

| Record name | 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669750-24-7 | |

| Record name | 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.